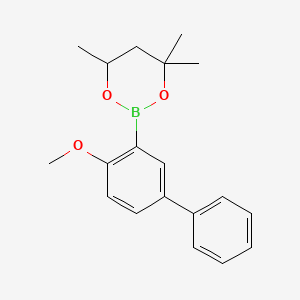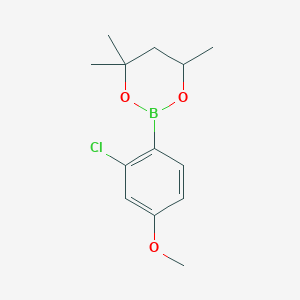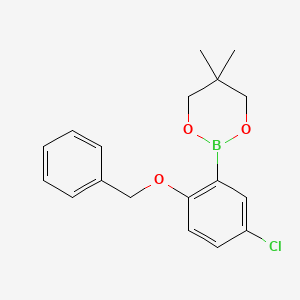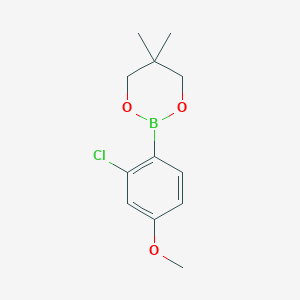
2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as MBT, is a boron-containing compound that has been gaining increasing attention due to its unique properties and potential applications in both scientific research and industrial applications. MBT is a highly versatile compound that can be used for various purposes, such as synthesis, catalysis, and drug delivery.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane has many potential applications in scientific research. It has been used in the synthesis of various compounds, such as polymers, pharmaceuticals, and fine chemicals. It has also been used as a catalyst in organic reactions, such as the Heck reaction. In addition, 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used in the synthesis of boron-containing drugs, such as boron-containing antibodies and boron-containing peptides, for use in drug delivery and targeted therapy.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not yet fully understood. However, it is believed that 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane binds to certain proteins, such as enzymes, and modulates their activity. This modulation of enzyme activity can lead to changes in biochemical and physiological processes, which is the basis of its potential applications in drug delivery and targeted therapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane are not yet fully understood. However, it is believed that 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane can modulate the activity of certain enzymes, leading to changes in biochemical and physiological processes. For example, 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several advantages for use in lab experiments. It is highly versatile, cost-effective, and easy to synthesize. In addition, it can be used in a wide range of applications, such as synthesis, catalysis, and drug delivery. However, it is important to note that 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not yet fully understood and its effects are still being studied. Therefore, it is important to use caution when using 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane in lab experiments.
Zukünftige Richtungen
There are many potential future directions for 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane. One potential direction is the development of more effective and targeted drugs for use in drug delivery and targeted therapy. Another potential direction is the development of new catalysts and reagents for use in organic synthesis. In addition, 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used in the development of new materials, such as polymers and fine chemicals. Finally, 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used in the development of new diagnostic and imaging agents for use in medical imaging.
Synthesemethoden
2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane is synthesized from the reaction of 4-methoxybiphenyl and trimethylboroxine in a two-step process. In the first step, the 4-methoxybiphenyl is reacted with trimethylboroxine in the presence of a base, such as sodium hydroxide, to form a boronate ester. In the second step, the boronate ester is reacted with a nucleophile, such as a primary amine, to form 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane. This synthesis method is simple, efficient, and cost-effective and can be used to produce large quantities of 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
Eigenschaften
IUPAC Name |
2-(2-methoxy-5-phenylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-14-13-19(2,3)23-20(22-14)17-12-16(10-11-18(17)21-4)15-8-6-5-7-9-15/h5-12,14H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBPFSMEDYUAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybiphenyl-3-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride](/img/structure/B6323561.png)









